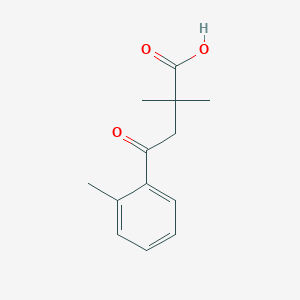

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid (DMPOBA) is an organic compound belonging to the class of carboxylic acids. It is a colorless crystalline solid which is soluble in most polar organic solvents. It is used in various scientific research applications, such as in the synthesis of novel compounds, and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have utilized derivatives of 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyric acid in the synthesis of novel heterocyclic compounds with potential antimicrobial activities. For example, the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, as a key starting material for the preparation of a series of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, was explored. These compounds were synthesized through reactions involving Aza–Michael addition conditions and were studied for their antibacterial activities, showcasing the relevance of this chemical framework in developing new antibacterial agents (El-Hashash et al., 2015).

Antimicrobial Activity Studies

The antimicrobial properties of compounds derived from or related to this compound have been a focus of several studies. For instance, a series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates were synthesized and their silver salts were prepared to study their antimicrobial activity, indicating a significant interest in the potential biomedical applications of these chemical structures (Gein et al., 2020).

Structural and Physical Property Analysis

The structural and physical properties of compounds related to this compound have also been investigated. Research on the reaction of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters with acetone and p-toluidine led to the formation of regioisomeric esters, demonstrating the complexity and versatility of reactions involving this compound's derivatives. The structure of the synthesized compounds was elucidated using IR, 1H NMR spectroscopy, and X-ray diffraction analysis, contributing to a deeper understanding of their chemical behavior (Mukovoz et al., 2015).

Enantioselectivity and Kinetic Resolution Studies

The influence of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain diesters demonstrates the application of this compound derivatives in stereochemical studies. This research shows the importance of structural variations in achieving high enantioselectivity in biochemical reactions, which could be relevant for the synthesis of chiral pharmaceuticals (Sobolev et al., 2002).

properties

IUPAC Name |

2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-4-5-7-10(9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFWITROSMBDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645492 |

Source

|

| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147484-87-5 |

Source

|

| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)